(1-Cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamin
Übersicht
Beschreibung
(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopentyl group, a methyl group, and a methanamine group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine
In medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. (1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine could be investigated for similar activities, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique structure may impart desirable properties to these materials, such as enhanced stability or specific reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For example, the reaction of o-phenylenediamine with formic acid or acetic acid can yield the benzimidazole ring.
Introduction of the Cyclopentyl and Methyl Groups: The cyclopentyl and methyl groups can be introduced through alkylation reactions. For instance, the benzimidazole core can be alkylated with cyclopentyl bromide and methyl iodide in the presence of a strong base like potassium carbonate.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where the benzimidazole derivative is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imine or nitrile derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the methanamine group, potentially yielding reduced benzimidazole derivatives or primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Reduced benzimidazole derivatives or primary amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is likely related to its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes, receptors, and nucleic acids, leading to various biological effects. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA and RNA processes, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine: This compound is similar in structure but lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.
(1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanamine: This compound is similar but has the cyclopentyl group attached at a different position, potentially leading to different properties.
(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-2-yl)methanamine: This compound is similar but has the methanamine group attached at a different position, which may influence its interactions with biological targets.
Uniqueness
The uniqueness of (1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the cyclopentyl group, methyl group, and methanamine group in specific positions on the benzimidazole core can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(1-cyclopentyl-2-methylbenzimidazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-16-13-8-11(9-15)6-7-14(13)17(10)12-4-2-3-5-12/h6-8,12H,2-5,9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHBXQZXOTWELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCC3)C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.